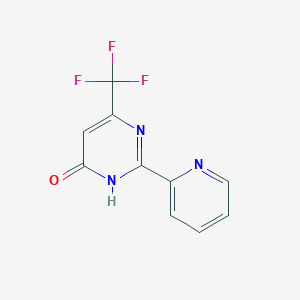

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Description

BenchChem offers high-quality 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQQQWUVWWVDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379379 | |

| Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-77-6 | |

| Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

A Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The core of this synthesis is a well-established cyclocondensation reaction, a powerful tool for the construction of pyrimidine rings. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of the reaction. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and reproducibly synthesize this valuable molecule.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly and often beneficially alter their physicochemical and biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase cell membrane permeability. When this powerful functional group is appended to a pyrimidine scaffold, a privileged heterocycle in numerous biologically active compounds, the resulting molecules are of high interest for drug discovery programs and the development of advanced materials. 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, with its combination of a metal-chelating pyridinyl group, a pyrimidinol core, and a trifluoromethyl substituent, represents a versatile building block for the creation of novel chemical entities with diverse potential applications.

The Synthetic Strategy: Cyclocondensation as the Cornerstone

The most direct and widely employed strategy for the synthesis of 4-hydroxypyrimidines bearing a trifluoromethyl group is the cyclocondensation of a β-ketoester with an amidine. In the case of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and 2-amidinopyridine. This approach is favored due to the commercial availability of the starting materials, the generally high yields, and the straightforward nature of the reaction.

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic scheme for 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol.

Mechanistic Insights: A Step-by-Step Examination

The cyclocondensation reaction proceeds through a series of well-understood steps, initiated by the nucleophilic attack of the amidine on the electrophilic carbonyl carbons of the β-ketoester.

-

Nucleophilic Attack: The reaction commences with the attack of one of the nitrogen atoms of 2-amidinopyridine on the more electrophilic ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate. This is followed by a proton transfer.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the ester carbonyl, leading to the formation of a six-membered cyclic intermediate.

-

Elimination and Tautomerization: The reaction is driven to completion by the elimination of ethanol and water. The resulting pyrimidine ring then tautomerizes to the more stable 4-pyrimidinol form.

A visual representation of the reaction workflow is provided below:

Figure 2: Experimental workflow for the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and expected outcomes. Adherence to these procedures should provide a high likelihood of success.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | 184.11 | 10.0 |

| 2-Amidinopyridine hydrochloride | C6H8ClN3 | 157.60 | 10.0 |

| Sodium ethoxide | C2H5NaO | 68.05 | 22.0 |

| Ethanol (anhydrous) | C2H5OH | 46.07 | 50 mL |

| Acetic acid (glacial) | C2H4O2 | 60.05 | As needed |

| Diethyl ether (for washing) | C4H10O | 74.12 | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL).

-

Base Addition: Carefully add sodium ethoxide (22.0 mmol) to the ethanol with stirring. This should be done in an inert atmosphere (e.g., under nitrogen or argon) if possible, although it is not strictly necessary for this reaction.

-

Addition of 2-Amidinopyridine: Add 2-amidinopyridine hydrochloride (10.0 mmol) to the ethanolic sodium ethoxide solution. Stir the mixture for 15-20 minutes at room temperature to liberate the free base.

-

Addition of β-Ketoester: To the resulting suspension, add ethyl 4,4,4-trifluoroacetoacetate (10.0 mmol) dropwise over a period of 10 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mixture will likely be a slurry.

-

Precipitation: Slowly add glacial acetic acid to the stirred reaction mixture until it is acidic (pH ~5-6, check with pH paper). This will protonate the pyrimidinolate and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol and then with diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization

The expected yield of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is typically in the range of 70-85%. The product should be a white to off-white solid.

Characterization Data (Predicted):

-

¹H NMR: Expect signals corresponding to the aromatic protons of the pyridine ring and a signal for the pyrimidine proton. The hydroxyl proton may be broad or exchangeable.

-

¹³C NMR: Expect signals for the carbon atoms of the pyridine and pyrimidine rings, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to.

-

¹⁹F NMR: Expect a singlet corresponding to the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Trustworthiness and Validation

The described protocol is based on well-established and frequently published cyclocondensation reactions for the synthesis of trifluoromethyl-substituted pyrimidines.[1][2][3] The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the amidinium salt and to catalyze the condensation. The acidic work-up ensures the protonation of the pyrimidinolate to yield the desired 4-pyrimidinol tautomer. The purification by precipitation and washing is generally sufficient to obtain a product of high purity. For applications requiring exceptionally high purity, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

References

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

-

Trifluoromethyl-β-Dicarbonyls: Versatile Precursors in the Synthesis of Bioactive Heterocycles. ChemistrySelect. [Link]

-

A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. Journal of the Chemical Society, Chemical Communications. [Link]

-

Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. Tetrahedron. [Link]

-

Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Rasayan Journal of Chemistry. [Link]

-

Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. [Link]

- Process for the preparation of 2-cyanopyridines.

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Synthesis of 6-(2-Furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society. [Link]

-

Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. AIP Conference Proceedings. [Link]

-

Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. Russian Journal of Organic Chemistry. [Link]

-

Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]

-

Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]

- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

chemical properties of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

An In-depth Technical Guide to the Chemical Properties of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is nascent, this document synthesizes data from closely related analogues and foundational chemical principles to present an inferred yet scientifically rigorous profile. We will delve into its molecular structure, physicochemical properties, a probable synthetic route, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound or similar structures.

Introduction and Molecular Structure

2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol belongs to the class of pyrimidine derivatives, which are core structures in numerous biologically active compounds, including several approved drugs. The molecule incorporates three key features: a pyrimidine ring, a 2-pyridinyl substituent, and a trifluoromethyl group. The trifluoromethyl group is a well-known bioisostere for a methyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The pyridinyl moiety can participate in hydrogen bonding and metal coordination, influencing the compound's pharmacological and material properties.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A critical aspect of the chemistry of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. For the title compound, this equilibrium is depicted below. In most solvent systems and in the solid state, the keto (pyrimidinone) tautomer is generally favored due to the greater stability of the amide resonance. This has significant implications for its hydrogen bonding capabilities, crystal packing, and interaction with biological targets.

Caption: Tautomeric equilibrium between the pyrimidinol and pyrimidinone forms.

Physicochemical Properties (Inferred)

The following table summarizes the predicted and inferred physico. These values are derived from computational models and data from analogous compounds, such as 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7)[1].

| Property | Inferred Value/Characteristic | Rationale/Reference Analogue |

| Molecular Formula | C10H6F3N3O | Based on chemical structure |

| Molecular Weight | 241.17 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for similar heterocyclic compounds |

| Melting Point | >170 °C | The core, 6-(trifluoromethyl)-4-pyrimidinol, has a melting point of 168-170 °C. The addition of the pyridinyl group is expected to increase this. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The trifluoromethyl group increases lipophilicity, while the heterocyclic nitrogen atoms and the hydroxyl/keto group provide polarity. Solubility in organic solvents is a common characteristic for such molecules[2]. |

| pKa | ~7-8 (for the pyrimidinol proton) | The electron-withdrawing trifluoromethyl group will decrease the pKa compared to unsubstituted hydroxypyrimidine. |

Synthesis and Purification

A plausible and efficient synthetic route to 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is via a cyclocondensation reaction. This is a common method for the synthesis of pyrimidine rings.

Proposed Synthetic Pathway

The most probable synthesis involves the reaction of 2-pyridinecarboximidamide with a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of a base.

Caption: Proposed synthesis of the title compound via cyclocondensation.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of Sodium Ethoxide Solution: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol. Carefully add sodium metal in small portions, allowing it to react completely to form sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-pyridinecarboximidamide hydrochloride, followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl). The product may precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the pyridine and pyrimidine ring protons. The position of the NH proton will depend on the solvent and concentration.

-

¹³C NMR: Signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the carbonyl carbon (in the pyrimidinone tautomer) will be key identifiers.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch (in the pyrimidinone form) and N-H and O-H stretching frequencies would be present.

Reactivity and Potential Applications

Chemical Reactivity

-

N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine and pyridine rings, as well as the exocyclic nitrogen in the pyrimidinone form, can be susceptible to alkylation or acylation.

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, further deactivated by the trifluoromethyl group, makes electrophilic substitution challenging.

-

Nucleophilic Aromatic Substitution: The 4-hydroxyl group can be converted to a leaving group (e.g., a chloro or tosyloxy group) to enable nucleophilic substitution at this position. For instance, treatment with phosphoryl chloride (POCl₃) would likely yield 4-chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, a versatile intermediate for further derivatization.

Potential Applications in Drug Discovery

The structural motifs present in 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol suggest several potential applications in drug discovery:

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in many kinase inhibitors. The substituents on the ring can be tailored to achieve selectivity for specific kinases.

-

Antiviral and Anticancer Agents: Pyrimidine analogues are widely studied for their antiviral and anticancer properties due to their structural similarity to nucleobases.

-

Agrochemicals: Trifluoromethyl-substituted pyridines and pyrimidines are found in a number of commercial agrochemicals[3].

Conclusion

This technical guide provides a foundational understanding of the based on established chemical principles and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation. The unique combination of a pyrimidine core, a trifluoromethyl group, and a pyridinyl substituent makes this molecule a promising candidate for further investigation in medicinal chemistry and materials science. It is our hope that this guide will facilitate and inspire new research in this area.

References

-

Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]

-

Vasilyev, A. N., et al. (2018). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1 H)-ones and their polyfluoroalkyl-containing analogs. Molecules. [Link]

-

Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Research Square. [Link]

-

Ito, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Yu, W., et al. (2022). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Molecules. [Link]

-

Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. [Link]

-

de Souza, A. C. G., et al. (2009). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Bioorganic & Medicinal Chemistry. [Link]

-

Flores, A. F. C., et al. (2005). Synthesis of 6-(2-Furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society. [Link]

-

Kavka, J., et al. (2003). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry. [Link]

-

Kumar, S., et al. (2012). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Tetrahedron Letters. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the comprehensive structural elucidation of the novel heterocyclic compound, 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol. The methodologies and analytical strategies detailed herein are designed to provide a robust and self-validating framework for the characterization of complex small molecules.

Introduction

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and drug discovery. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules, including antiviral and anticancer agents.[1][2] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide will walk through the logical process of confirming the structure of a newly synthesized target, 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, a molecule combining these key pharmacophoric elements.

A critical consideration for any 4-hydroxypyrimidine derivative is the potential for keto-enol tautomerism. In solution and the solid state, these compounds can exist as an equilibrium between the hydroxyl (enol) form and the more stable pyrimidinone (keto) forms.[3][4][5] This phenomenon will be a central theme in our analytical approach.

Hypothetical Synthesis

For the purpose of this guide, we will assume the synthesis of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol was achieved via a condensation reaction between 2-amidinopyridine and ethyl 4,4,4-trifluoroacetoacetate, a common route for the formation of substituted pyrimidinones.

Part 1: Mass Spectrometry - The First Glimpse

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

-

Instrumentation: The sample is introduced into an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Analysis Mode: The analysis is conducted in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Presentation: HRMS Results

| Parameter | Value |

| Molecular Formula | C₁₀H₆F₃N₃O |

| Calculated Exact Mass | 241.0463 |

| Observed [M+H]⁺ | 242.0536 |

| Mass Error | < 5 ppm |

The high-resolution mass spectrometry data strongly supports the successful synthesis of a compound with the molecular formula C₁₀H₆F₃N₃O. The low mass error provides a high degree of confidence in this initial assessment.

Part 2: Infrared Spectroscopy - Unveiling Functional Groups

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H and N-H stretching (indicative of tautomers) |

| 1680 | Strong | C=O stretching (keto tautomer) |

| 1610, 1580 | Medium | C=N and C=C stretching (pyrimidine and pyridine rings) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

The presence of a strong carbonyl (C=O) absorption at 1680 cm⁻¹ is a key indicator of the predominance of the keto tautomer in the solid state.[6][7] The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of hydrogen bonding involving O-H and N-H groups, which is expected in the tautomeric mixture.[8] The strong C-F stretching bands confirm the presence of the trifluoromethyl group.

Part 3: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

-

Experiments: Standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra are recorded.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly informative and straightforward experiment to perform.

Data Presentation: ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -68.2 | Singlet |

The observation of a single peak in the ¹⁹F NMR spectrum is consistent with a single trifluoromethyl group. The chemical shift around -68 ppm is characteristic of a CF₃ group attached to an electron-deficient pyrimidine ring.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number and environment of all hydrogen atoms in the molecule.

Data Presentation: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 13.5 | Broad Singlet | 1H | - | N-H or O-H |

| 8.75 | d | 1H | 4.5 | H-6' (Py) |

| 8.45 | d | 1H | 8.0 | H-3' (Py) |

| 8.10 | td | 1H | 8.0, 1.8 | H-4' (Py) |

| 7.65 | ddd | 1H | 8.0, 4.5, 1.0 | H-5' (Py) |

| 7.10 | s | 1H | - | H-5 (Pyr) |

The ¹H NMR spectrum clearly shows the signals for a 2-substituted pyridine ring, with four distinct aromatic protons. The downfield chemical shifts are indicative of the electron-withdrawing nature of the pyrimidinol ring. A singlet at 7.10 ppm corresponds to the lone proton on the pyrimidine ring. The very broad singlet at 13.5 ppm is characteristic of an acidic proton involved in hydrogen bonding, consistent with the N-H proton of the pyrimidinone tautomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Data Presentation: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Quartet (JCF, Hz) | Assignment |

| 165.2 | - | C-4 (C=O) |

| 158.5 | q, J = 35 | C-6 (CF₃-C) |

| 155.0 | - | C-2 |

| 152.3 | - | C-2' (Py) |

| 149.8 | - | C-6' (Py) |

| 138.5 | - | C-4' (Py) |

| 126.0 | - | C-5' (Py) |

| 122.5 | - | C-3' (Py) |

| 120.8 | q, J = 275 | CF₃ |

| 108.4 | - | C-5 |

The ¹³C NMR spectrum confirms the presence of 10 distinct carbon environments. The signal at 165.2 ppm is indicative of a carbonyl carbon, further supporting the predominance of the keto tautomer. The carbon attached to the trifluoromethyl group (C-6) appears as a quartet with a coupling constant of approximately 35 Hz, and the CF₃ carbon itself is a quartet with a large coupling constant of around 275 Hz.[11]

Part 4: The Complete Picture - Structure Elucidation Workflow

The collected data from MS, IR, and multi-nuclear NMR allows for a confident assignment of the structure of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, existing predominantly in its pyrimidin-4-one tautomeric form.

Logical Elucidation Workflow

Caption: Workflow for the structural elucidation of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol.

Part 5: Considering X-ray Crystallography

For an unambiguous determination of the solid-state structure and to definitively confirm the tautomeric form, single-crystal X-ray diffraction is the gold standard.[12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Crystals suitable for X-ray diffraction would be grown, for example, by slow evaporation from a saturated ethanol solution.

-

Data Collection: A selected crystal is mounted on a goniometer and exposed to an X-ray beam.[12] Diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and the structure is refined.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the pyrimidinone tautomer as the dominant form in the solid state and revealing details of the crystal packing.

Conclusion

The structural elucidation of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while infrared spectroscopy identifies key functional groups and provides the first evidence for the predominant keto tautomer. Comprehensive ¹H, ¹³C, and ¹⁹F NMR analyses provide the detailed atomic connectivity, allowing for the unambiguous assignment of the constitution and the major tautomeric form in solution. Finally, X-ray crystallography stands as the ultimate arbiter for solid-state structure confirmation. This multi-faceted approach ensures the highest level of scientific integrity and provides a robust blueprint for the characterization of novel chemical entities in a research and development setting.

References

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Abstract: This document provides a comprehensive technical framework for the characterization of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, a novel chemical entity for which no public data currently exists. Given the structural motifs inherent to this molecule—namely the pyrimidine core, a known scaffold for kinase inhibition, the pyridinyl group for enhanced drug-like properties, and the trifluoromethyl moiety for improved metabolic stability and binding affinity—we hypothesize that its primary mechanism of action involves the modulation of protein kinase activity. This guide is structured as a strategic research plan, offering field-proven methodologies and experimental protocols designed to systematically identify its molecular target, validate its biochemical activity, elucidate its effects on cellular signaling, and determine its structural basis of interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.

Introduction: Structural Rationale and a Central Hypothesis

The compound 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, hereafter designated Compound X , represents a novel investigational molecule. A thorough review of scientific literature and chemical databases reveals no available data regarding its biological activity or mechanism of action (MoA). Therefore, this guide presents a logical, multi-phase workflow to comprehensively characterize its MoA from target identification to structural elucidation.

Our central hypothesis is formulated based on a structural deconstruction of Compound X:

-

Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its nitrogen atoms frequently act as hydrogen bond acceptors, mimicking the adenine moiety of ATP to competitively inhibit kinase activity.[4]

-

2-Pyridinyl Substituent: The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs.[5] Its inclusion can enhance aqueous solubility, improve metabolic stability, and introduce key binding interactions within protein targets, often serving to orient the molecule within a binding pocket.[6][7]

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in drug design to enhance potency and pharmacokinetic properties.[8][9] Its strong electron-withdrawing nature can modulate the electronics of the pyrimidine ring, while its lipophilicity and metabolic stability can improve cell permeability and reduce degradation.[10][11]

Based on these well-established principles, we hypothesize that Compound X functions as a protein kinase inhibitor. The following sections outline a rigorous experimental strategy to test this hypothesis and fully characterize its mechanism.

Caption: Structural rationale for the hypothesized mechanism of action.

Strategic Workflow for MoA Elucidation

We propose a four-phase experimental workflow to systematically investigate the MoA of Compound X. This strategy ensures that each step builds upon validated data from the previous phase, providing a robust and self-validating research cascade.

Caption: High-level workflow for mechanism of action elucidation.

Phase I: Target Identification & Initial Validation

The primary objective of this phase is to identify the specific protein(s) to which Compound X directly binds. We will employ complementary affinity-based and label-free methods to generate and cross-validate target hypotheses.

Methodologies

-

Affinity Chromatography coupled with Mass Spectrometry (MS): This is a classic and robust method for target identification.[12] It involves synthesizing a derivative of Compound X functionalized with an affinity tag (e.g., biotin) at a position determined not to be critical for its activity (identified via preliminary structure-activity relationship studies). This tagged probe is immobilized on a resin (e.g., streptavidin beads) and incubated with cell lysate. Bound proteins are eluted, separated by SDS-PAGE, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[12][13] Cell lysate is treated with Compound X and then subjected to limited digestion by a protease like thermolysin. Target proteins bound to Compound X will be protected from degradation. The resulting protein bands are compared to a vehicle control via SDS-PAGE, and protected proteins are excised and identified by MS.

Caption: Workflow for parallel target identification strategies.

Experimental Protocol: Affinity Pull-Down

-

Probe Synthesis: Synthesize a biotinylated version of Compound X via a linker attached to a non-critical position. Validate that the tagged compound retains biological activity in a preliminary phenotypic screen.

-

Bead Preparation: Incubate streptavidin-coated magnetic beads with an excess of the biotin-Compound X probe for 1 hour at 4°C to ensure complete binding. Wash beads three times with lysis buffer to remove unbound probe.

-

Lysate Preparation: Culture and harvest cells (e.g., a relevant cancer cell line like K562). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Incubation: Incubate the prepared beads with the cell lysate (approx. 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads linked only to biotin.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific protein binders.

-

Elution: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

-

Analysis: Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize proteins using Coomassie or silver stain. Excise bands that are present in the Compound X lane but absent or reduced in the control lane.

-

Identification: Submit the excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Phase II: In Vitro Biochemical Characterization

Once a putative target kinase is identified (e.g., "Kinase Y"), this phase aims to confirm direct interaction and quantify the inhibitory potency of Compound X.

Methodologies

-

Enzymatic Kinase Assays: These assays directly measure the catalytic activity of the purified target kinase.[14] The potency of Compound X is determined by titrating the compound into the reaction and measuring the reduction in substrate phosphorylation. The result is expressed as the half-maximal inhibitory concentration (IC50). Luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production are robust and widely used.[15][16]

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (KD), and association/dissociation kinetics of the compound to the target protein, confirming direct physical interaction without the requirement of enzymatic activity.[17]

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer optimal for Kinase Y activity. Prepare serial dilutions of Compound X in DMSO, followed by a final dilution into the reaction buffer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted Compound X solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 10 µL of a solution containing purified, recombinant Kinase Y to each well. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The time should be within the linear range of the reaction.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of a fluorescently-labeled anti-phospho-substrate antibody for a TR-FRET assay).

-

Data Analysis: Read the plate on a compatible plate reader. Convert the signal to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

| Parameter | Method | Value | Interpretation |

| IC50 | ADP-Glo™ Kinase Assay | 75 nM | Potent enzymatic inhibitor of Kinase Y. |

| KD | Surface Plasmon Resonance | 50 nM | High-affinity direct binding to Kinase Y. |

| k_on | Surface Plasmon Resonance | 1.5 x 10^5 M⁻¹s⁻¹ | Rapid association with the target. |

| k_off | Surface Plasmon Resonance | 7.5 x 10⁻³ s⁻¹ | Moderately slow dissociation, suggesting a durable binding interaction. |

Phase III: Cellular Mechanism of Action

This phase confirms that Compound X engages its intended target in a live-cell environment and modulates the downstream signaling pathway as predicted.

Methodologies

-

Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[18] It works on the principle that a ligand-bound protein is thermally more stable than its unbound form. Cells are treated with Compound X, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.

-

Signaling Pathway Analysis: To confirm that target inhibition translates to a functional outcome, the phosphorylation status of a known downstream substrate of Kinase Y is measured.[19][20] Western blotting is a standard method, while multiplex bead-based assays (e.g., Luminex) can provide a broader view of pathway modulation.[21]

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of Compound X for a specified time (e.g., 2 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in loading buffer and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Kinase Y's substrate (e.g., anti-p-Substrate).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and assess total protein levels.

Phase IV: Structural Basis of Interaction

The final phase provides high-resolution structural information on how Compound X binds to its target, which is invaluable for understanding its potency and selectivity and for guiding future lead optimization efforts.

Methodology

X-ray Crystallography: This technique provides an atomic-level 3D structure of the protein-ligand complex.[22][23] It requires obtaining high-quality crystals of the target kinase co-crystallized with Compound X. The resulting electron density map reveals the precise orientation, conformation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the amino acid residues in the kinase's binding pocket.[24][25][26]

Experimental Protocol: Protein-Ligand Co-crystallization

-

Protein Expression and Purification: Express high-purity, recombinant Kinase Y protein.

-

Complex Formation: Incubate the purified protein with a molar excess (e.g., 5-fold) of Compound X to ensure saturation of the binding site.

-

Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion methods to identify initial crystallization hits.

-

Crystal Optimization: Optimize the initial hit conditions to produce single, well-diffracting crystals of the Kinase Y-Compound X complex.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure. Build and refine the model of the protein and the bound ligand into the electron density map.

-

Structural Analysis: Analyze the final structure to identify key binding interactions and the conformational state of the kinase (e.g., DFG-in or DFG-out).

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy to elucidate the mechanism of action for the novel compound 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol. By progressing through the proposed phases of target identification, biochemical validation, cellular characterization, and structural biology, a comprehensive understanding of its molecular function can be achieved.

Successful completion of this workflow will not only validate the hypothesis of Compound X as a kinase inhibitor but will also provide the critical data needed for further drug development, including:

-

Selectivity Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity profile.

-

Lead Optimization: Using the structural data to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Advancing the compound into animal models of disease to evaluate its efficacy and safety.

This framework provides a clear and actionable path for transforming a novel chemical entity into a well-characterized lead compound with therapeutic potential.

References

-

Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. Available at: [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]

-

X-ray crystallographic studies of protein–ligand interactions. Portland Press. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. Available at: [Link]

-

EnzyChrom™ Kinase Assay Kit. BioAssay Systems. Available at: [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available at: [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis Online. Available at: [Link]

-

Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Biological activities of synthetic pyrimidine derivatives. biomedres.us. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. sciencedirect.com. Available at: [Link]

-

What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. Available at: [Link]

-

Signaling Pathway Analysis. Creative Diagnostics. Available at: [Link]

-

Cell Signaling Pathway Reporter Systems. BPS Bioscience. Available at: [https://bpsbioscience.com/cell-signaling-pathways]([Link] pathways)

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

-

A computational workflow for the design of irreversible inhibitors of protein kinases. springer.com. Available at: [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

Sources

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

- 19. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 21. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]

- 22. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 26. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

discovery and history of pyridinyl pyrimidinol compounds

An In-Depth Technical Guide to the Discovery and History of Pyridinyl Pyrimidinol Compounds

Executive Summary

The pyridinyl pyrimidine scaffold represents a significant evolution in the pursuit of targeted therapies, born from the pioneering work on pyridinyl imidazole inhibitors. This guide traces the historical and scientific journey of these compounds, from the initial discovery of their primary biological target, p38 MAP kinase, to the nuanced understanding of their mechanism of action and structure-activity relationships. We delve into the critical transition from imidazole-based to pyrimidine-based inhibitors, a classic example of bioisosteric replacement aimed at optimizing drug-like properties. This document provides researchers and drug development professionals with a comprehensive overview, including detailed synthetic protocols, biological evaluation methodologies, and an analysis of the structural biology that dictates their specificity. Ultimately, it frames the story of pyridinyl pyrimidinols not only as a lesson in rational drug design but also as a cautionary tale regarding the challenges of translating potent enzyme inhibition into clinical success.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to all living matter.[1][2] This inherent biocompatibility, combined with its versatile chemical properties, has made the pyrimidine nucleus a "privileged structure" in drug discovery.[3] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][4][5] The two nitrogen atoms at positions 1 and 3 make the ring π-deficient, which facilitates certain chemical reactions and provides crucial hydrogen bonding points for interaction with biological targets.[6] This guide focuses on a specific, highly influential class of these compounds: the pyridinyl pyrimidinols, tracing their origins from a landmark discovery in inflammation research.

Chapter 1: A New Inflammatory Target - p38 MAPK and the Pyridinyl Imidazoles

The story of pyridinyl pyrimidinols begins not with pyrimidines, but with their imidazole isosteres and the discovery of their target, p38 mitogen-activated protein (MAP) kinase. In the early 1990s, a class of pyridinyl imidazole compounds, exemplified by SB203580, was identified through phenotypic screening for their potent ability to inhibit the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][8]

This discovery was a pivotal moment in inflammation research. Using these compounds as chemical probes, researchers identified their molecular target: a then-novel serine/threonine kinase named p38 MAP kinase.[7] It was established that p38 kinase plays a central role in the signal transduction cascade that regulates the synthesis of these key cytokines in response to cellular stress.[9][10] Further investigation confirmed that the pyridinyl imidazole inhibitors function by binding directly to the ATP-binding site of the p38 enzyme, acting as competitive inhibitors.[8][9] This groundbreaking work validated p38 MAPK as a major therapeutic target for chronic inflammatory diseases like rheumatoid arthritis and initiated a massive wave of drug discovery programs.[9][11]

Caption: Simplified p38 MAPK signaling cascade.

Chapter 2: Bioisosteric Evolution - The Rise of Pyridinyl Pyrimidinols

While the pyridinyl imidazoles were excellent tool compounds, medicinal chemists began exploring bioisosteric replacements to improve properties such as potency, selectivity, and pharmacokinetics. A bioisostere is a chemical substituent that can be interchanged with another, producing a new compound with broadly similar biological properties. The replacement of the imidazole ring with a pyrimidine ring was a logical step in this evolution.[12]

This led to the development of a novel series of pyridinyl pyrimidine derivatives.[12] These compounds retained the core pharmacophore—the 4-pyridinyl group essential for binding—while exploring the impact of the new heterocyclic core. Early studies revealed that the pyridinyl pyrimidines shared the same mechanism of action as their imidazole predecessors, inhibiting p38 MAPK and subsequent cytokine release, although often with slightly lower potency in initial assays.[12] This work demonstrated the viability of the pyrimidine core as a scaffold for p38 inhibition and opened a new avenue for lead optimization.

Chapter 3: Deep Dive - Mechanism and Structural Basis for Specificity

The specificity of certain pyridinyl pyrimidine inhibitors for p38α over other kinases is not merely due to general interactions in the ATP pocket. Crystallographic studies revealed a unique binding mode for the more specific "pyridol-pyrimidine" and quinazolinone classes of inhibitors.[13]

Their binding induces a conformational change in the kinase, characterized by a peptide flip between residues Met109 and Gly110.[13] The glycine at position 110 is conserved in the p38α, β, and γ isoforms but is replaced by a bulkier residue in the δ isoform and other MAP kinases.[13] This bulkier residue would create a steric clash, making the peptide flip energetically unfavorable. Therefore, the presence of the small glycine residue is a key determinant for the high selectivity of these compounds.[13] This discovery provided a structural blueprint for designing new, highly specific p38 inhibitors by exploiting this unique conformational feature.

Caption: Inhibitor binding in the p38 kinase ATP pocket.

Chapter 4: Synthesis and Methodologies

The synthesis of pyridinyl pyrimidinol compounds generally follows established heterocyclic chemistry principles. A common and versatile approach involves the condensation of a β-dicarbonyl compound (or equivalent) with an N-C-N fragment, such as urea, thiourea, or guanidine, to form the pyrimidine ring.[1][14]

Experimental Protocol: General Synthesis of a 4-(4-Pyridinyl)-6-alkyl-pyrimidin-2-ol

This protocol is a representative example based on common cyclocondensation reactions described in the literature.[1][15]

Step 1: Synthesis of the β-Diketone Intermediate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4-acetylpyridine (1.0 eq) dropwise at 0 °C.

-

Add an appropriate ethyl ester (e.g., ethyl acetate for a methyl group at position 6) (1.2 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)butane-1,3-dione intermediate. Purify by column chromatography if necessary.

Step 2: Cyclocondensation to form the Pyrimidinol Ring

-

Dissolve the crude β-diketone intermediate (1.0 eq) and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 4-(4-pyridinyl)-6-methyl-pyrimidin-2-ol product. The product exists in tautomeric equilibrium with its 2-pyrimidinone form.

Chapter 5: Structure-Activity Relationships (SAR)

The development from the initial pyridinyl imidazole hits to optimized pyridinyl pyrimidine leads was driven by extensive SAR studies. The core findings can be summarized as follows:

-

The 4-Pyridinyl Moiety: This group is critical for activity. It acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP binding site.[16]

-

The Pyrimidine Core: As a bioisostere of the imidazole ring, it maintains the necessary geometry for binding. Substitutions on the pyrimidine ring are crucial for modulating potency and selectivity.[12]

-

Substitution at Position 2: Modification at this position led to significant gains in potency. For example, introducing a methylamino substituent was found to be effective.[12]

-

Substitution at Position 4/6: The groups at these positions (often an aryl group at 4 and a smaller alkyl or cyclopropyl group at 6) occupy different pockets within the active site and are critical for defining selectivity and physicochemical properties.

Caption: Drug discovery workflow for p38 inhibitors.

Chapter 6: Biological Evaluation

The biological activity of pyridinyl pyrimidinol compounds is typically assessed through a tiered system, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.

Data Presentation: Comparative Inhibitory Activity

The following table presents data adapted from the literature, comparing the activity of a representative pyridinyl pyrimidine with its parent imidazole model compound.[12] This data clearly illustrates the successful translation of activity from one scaffold to the other.

| Compound ID | Core Scaffold | R-Group (at position 2) | TNF-α Release IC50 (µM) | IL-1β Release IC50 (µM) |

| ML 3163 | Imidazole | -NHCH3 | 3.7 | 0.9 |

| Compound 14 | Pyrimidine | -NHCH3 | 3.2 | 2.3 |

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol describes a typical fluorescence-based kinase assay to determine the IC50 value of a test compound.

-

Reagents: Recombinant active p38α enzyme, ATP, a suitable peptide substrate (e.g., MEF2C), and a kinase assay detection kit (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., pyridinyl pyrimidinol) in DMSO, typically starting from 10 mM.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions, a positive control (e.g., SB203580), and a negative control (DMSO vehicle).

-

Kinase Reaction: Add the p38α enzyme and the peptide substrate to each well.

-

Initiation: Start the kinase reaction by adding a solution of ATP (at a concentration near its Km). Incubate at room temperature for 1 hour.

-

Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagents according to the kit manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chapter 7: Clinical Challenges and Future Perspectives

Despite the immense scientific effort and the development of potent and selective pyridinyl pyrimidinol and other p38 inhibitors, a significant challenge emerged: translating this preclinical efficacy into clinical success. Numerous p38 inhibitors, including VX-745 and BIRB 796, entered clinical trials for inflammatory conditions like rheumatoid arthritis and Crohn's disease.[11]

However, these trials were largely unsuccessful, often hampered by issues of toxicity (particularly hepatotoxicity and CNS inflammation in preclinical models) or a lack of sustained clinical efficacy.[11][] The reasons are multifaceted. The p38 pathway is not solely pro-inflammatory; it also participates in crucial cellular homeostasis and negative feedback loops that regulate inflammation.[11] Broad and continuous inhibition may disrupt these protective functions, leading to off-target effects and a blunted therapeutic window.

The journey of pyridinyl pyrimidinols serves as a vital lesson in drug development. While the scaffold is a triumph of rational design and a powerful tool for chemical biology, the clinical setbacks highlight the complexity of targeting ubiquitous signaling pathways. Future efforts may focus on developing inhibitors with more nuanced profiles, such as those that target specific downstream substrates or have tissue-restricted activity, to finally harness the therapeutic potential of p38 MAPK inhibition.

Conclusion

The discovery and development of pyridinyl pyrimidinol compounds are a testament to the power of medicinal chemistry principles like bioisosterism and structure-based design. Originating from the foundational discovery of pyridinyl imidazoles as p38 MAPK inhibitors, the pyrimidine-based analogues were rapidly developed, leading to a deep understanding of the structural requirements for potent and selective inhibition. While the clinical translation has been challenging, the scientific legacy of these compounds is undeniable. They provided critical tools that helped elucidate a key inflammatory pathway and remain a textbook case study for researchers in the field of drug discovery.

References

-

El-Gamal, M. I., et al. (2019). Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators. PubMed. [Link]

-

Abdel-Ghany, H., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Drug Development and Research. [Link]

-

Cohen, S. B., & Cheng, T. T. (2011). “Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]

-

Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. [Link]

-

Young, P. R. (2013). Perspective on the discovery and scientific impact of p38 MAP kinase. PubMed. [Link]

-

Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

-

Wang, Z., et al. (1998). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. PubMed. [Link]

-

Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

-

Stratton, K., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]

-

Tolba, M. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Chiacchio, U., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. [Link]

-

Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). PubMed. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

Gong, Y-F., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. [Link]

-

Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Zarenezhad, E., et al. (2022). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. ResearchGate. [Link]

-

Mares, A. M., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. ACS Publications. [Link]

-

Abdel-Aziz, H. A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

-

Kaur, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. acgpubs.org. [Link]

-

Shanmugasundaram, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Liu, Y., et al. (2017). Synthesis and Evaluation of a Series of Pyridine and Pyrimidine Derivatives as Type II c-Met Inhibitors. PubMed. [Link]

-

Narwal, S., et al. (2025). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

-

Sirsat, S. B., et al. (2025). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. ResearchGate. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. PubMed. [Link]

-

Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. wjarr.com [wjarr.com]

- 6. mdpi.com [mdpi.com]

- 7. Perspective on the discovery and scientific impact of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bu.edu.eg [bu.edu.eg]

- 15. growingscience.com [growingscience.com]

- 16. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Molecular quarries: A Technical Guide to Identifying the Biological Targets of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

For distribution to researchers, scientists, and drug development professionals.

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of the novel compound 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol. Drawing upon the known bioactivities of structurally related molecules and established principles of target deconvolution, we will outline a strategic framework for identifying and validating the cellular interactors of this compound. This document is intended to serve as a practical and scientifically rigorous resource for researchers seeking to elucidate the mechanism of action of this and other emerging bioactive small molecules.

Introduction: The Enigmatic Profile of a Pyridinyl-Pyrimidinol

The compound 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Initial whole-cell screening has revealed that this structural scaffold possesses potent activity against Mycobacterium tuberculosis, as well as broad-spectrum activity against other Gram-positive bacteria and yeast.[1][2][3] However, a notable challenge with this series is a concurrent cytotoxicity against eukaryotic cells, suggesting the compound may interact with one or more evolutionarily conserved targets.[1][3]

The core challenge, and the primary focus of this guide, is the transition from a phenotypic observation—the inhibition of cell growth—to a mechanistic understanding rooted in specific molecular interactions. The process of identifying the direct binding partners of a bioactive compound is known as target deconvolution, a critical step in drug discovery and chemical biology.[1][4]

This guide will therefore not present a definitive, single target for 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol. Instead, it will equip the reader with a series of well-reasoned hypotheses and the detailed experimental workflows required to test them. Our approach is grounded in the established bioactivities of the pyrimidine and pyridine scaffolds, which are known to interact with several key classes of enzymes.[5][6][7]

Hypothesized Target Classes and Pathways

Based on the structure of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol and the observed biological activities, we can postulate several high-probability target classes. The following sections will explore these hypotheses and outline strategies for their validation.

Protein Kinases: Masters of Cellular Signaling

The pyridinyl-pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[8][9] The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature of the ATP-binding pocket. The observed cytotoxicity in eukaryotic cells could be explained by the inhibition of one or more essential protein kinases.

Potential Kinase Targets:

Given the broad cytotoxic profile, kinases involved in fundamental cellular processes such as cell cycle control, proliferation, and survival are plausible candidates. These could include, but are not limited to:

-